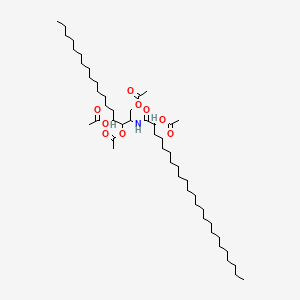

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” is a chemical compound with the molecular formula C50H93NO9 . It is also known by other names such as “2-(2’-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” and "AKOS022184587" .

Molecular Structure Analysis

The molecular weight of this compound is 852.3 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48 (59-44 (5)54)50 (56)51-46 (41-57-42 (3)52)49 (60-45 (6)55)47 (58-43 (4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3, (H,51,56)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "CCCCCCCCCCCCCCCCCCCCCC (C (=O)NC (COC (=O)C)C (C (CCCCCCCCCCCCCC)OC (=O)C)OC (=O)C)OC (=O)C" .

Physical And Chemical Properties Analysis

This compound is a powder in its physical state . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a high complexity of 1070 and a topological polar surface area of 134 Ų .

Wissenschaftliche Forschungsanwendungen

Understanding Lipid Oxidation and Degradation

Research on lipid oxidation, particularly in food science, provides insights into the thermo-oxidative degradation of lipids, a process relevant to understanding the stability and shelf life of food products. Proton nuclear magnetic resonance (1H NMR) spectroscopy has been utilized to study the thermo-oxidative degradation of food lipids under various conditions, highlighting the influence of lipid composition and degradation conditions. This method offers qualitative and quantitative information on primary and secondary oxidation compounds formed during lipid degradation, which could be relevant for studying compounds similar to “2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” in food matrices (Martínez-Yusta, Goicoechea, & Guillén, 2014).

Role in Inflammation and Metabolic Syndrome

Linoleic acid derivatives, including hydroxyoctadecadienoic acids, have been studied for their roles in inflammation associated with metabolic syndrome and cancer. These derivatives are products of lipid oxidation and could have similarities in behavior and function to the compound of interest, suggesting potential applications in understanding inflammatory processes and metabolic regulation (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Pharmacological Applications

The pharmacological activities of compounds, including their anticancer, antiprotozoal, and anti-inflammatory effects, have been explored in various studies. For instance, trecrezan and its analogs, which have structural similarities to the compound of interest, have been investigated for their modulating actions on immunity and hemopoiesis, suggesting a potential application in immune correction and the treatment of immune deficiency and autoimmune disorders (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).

Materials Science and Engineering Applications

The thermophysical properties of octadecane, for example, have been reviewed for phase change studies, which are crucial for the development of materials for energy storage applications. Understanding the properties of similar compounds can aid in the design of new materials with improved thermal storage capabilities (Faden, Höhlein, Wanner, König-Haagen, & Brüggemann, 2019).

Eigenschaften

IUPAC Name |

[3,4-diacetyloxy-2-(2-acetyloxytetracosanoylamino)octadecyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCVTRLLENFCDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H93NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/no-structure.png)